6-Hydroxypicolinic acid

Description

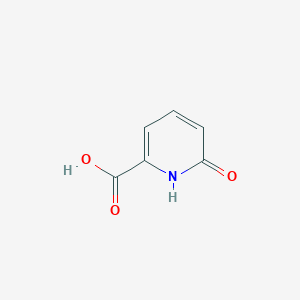

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCWSYYXUCKEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287567 | |

| Record name | 6-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19621-92-2 | |

| Record name | 6-Hydroxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19621-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019621922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19621-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxypicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxypicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxypicolinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 6-hydroxypicolinic acid. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and related scientific fields.

Core Chemical Properties and Structure

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine (B92270) derivative with the molecular formula C₆H₅NO₃.[1][2][3][4][5] It exists as a light yellow to brown crystalline powder.[1][2][3] This compound is of interest due to its role as a chelating agent and its potential applications in various scientific fields.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 6-oxo-1,6-dihydropyridine-2-carboxylic acid | [3][4] |

| CAS Number | 19621-92-2 | [1][2][3][4] |

| Molecular Formula | C₆H₅NO₃ | [1][2][3][4] |

| Molecular Weight | 139.11 g/mol | [1][2][3][4] |

| Melting Point | 270 °C (decomposes) | [1][2] |

| Boiling Point (Predicted) | 436.0 ± 45.0 °C | [1] |

| pKa (Predicted) | 3.29 ± 0.20 | [1][2] |

| Solubility | Soluble in water, alcohols, and ether. | [6][7] |

Chemical Structure and Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine and the 6-pyridone forms. The pyridone form is generally considered to be the more stable tautomer.[1][2] This structural feature is crucial for its chemical reactivity and chelating abilities.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of 2-bromo-6-hydroxypyridine (B114848).[8][9]

Materials:

-

2-Bromo-6-hydroxypyridine

-

Dry Tetrahydrofuran (THF)

-

iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Dry Carbon Dioxide (CO₂)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

A solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF is cooled to 0 °C.

-

A 2 M solution of i-PrMgCl in THF (1.0 equivalent) is added over 5 minutes, and the solution is stirred for an additional 5 minutes at 0 °C.

-

A 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) is then added dropwise over 5 minutes, maintaining the temperature below 20 °C.

-

The resulting mixture is stirred at this temperature for 30 minutes.

-

Dry CO₂ (1.0 equivalent) is added, and the mixture is warmed to 20 °C over 30 minutes.

-

The reaction is quenched with water.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried and concentrated.

-

The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[8][9]

Workflow for the Synthesis of this compound:

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H-NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C-NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to ¹H-NMR.

-

Data: ¹H-NMR (600 MHz, DMSO-d₆) δ: 7.56 (dd, J = 8.9, 7.0 Hz, 1H), 6.97 (d, J = 6.8 Hz, 1H), 6.65 (d, J = 9.0 Hz, 1H). ¹³C-NMR (151 MHz, DMSO-d₆) δ: 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[10]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL).

-

Parameters: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Biological Role: Picolinic Acid Catabolism

This compound is a known intermediate in the microbial degradation pathway of picolinic acid.[1][2][3][4][8][11] In organisms such as Alcaligenes faecalis, picolinic acid is first hydroxylated to form this compound. This intermediate is then further metabolized.

The subsequent step in the pathway involves the conversion of this compound to 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 6HPA monooxygenase, which is designated as PicB in Alcaligenes faecalis.[2][12]

Picolinic Acid Degradation Pathway:

Caption: The initial steps of the picolinic acid degradation pathway in Alcaligenes faecalis.

References

- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Cas 19621-92-2,this compound | lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 19621-92-2 [chemicalbook.com]

- 11. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

6-Hydroxypicolinic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-Hydroxypicolinic acid, a pyridine (B92270) derivative with significant applications in coordination chemistry and synthetic research. This document details its fundamental chemical and physical properties, including its CAS number and molecular weight. It presents a detailed experimental protocol for its chemical synthesis and explores its notable role as a chelating agent. While direct involvement in specific signaling pathways is not extensively documented in current literature, this guide offers visualizations of its synthesis workflow and chelation mechanism to support its practical application in a laboratory setting.

Core Chemical and Physical Properties

This compound, also known as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a light yellow to brown crystalline powder.[1][2][3] Its chemical structure, featuring both a hydroxyl (in its tautomeric form) and a carboxylic acid group on a pyridine ring, is key to its chemical reactivity and utility, particularly its ability to act as a chelating ligand.[2][3]

A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 19621-92-2 | [1][2][4] |

| Molecular Formula | C₆H₅NO₃ | [1][2][4] |

| Molecular Weight | 139.11 g/mol | [1][2][4] |

| Appearance | Yellow to brown powder/crystal | [1][2][3] |

| Melting Point | 270 °C (decomposes) | [2][5] |

| Boiling Point | 436.0 ± 45.0 °C (Predicted) | [2][4] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 3.29 ± 0.20 (Predicted) | [2][4] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2][4] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. A well-documented laboratory-scale synthesis involves the reaction of 2-Bromo-6-hydroxypyridine (B114848) with carbon dioxide.[1][4] Additionally, microbiological processes have been developed for its production from picolinic acid, utilizing microorganisms such as Pseudomonas, Bacillus, and Alcaligenes.[6][7]

Detailed Experimental Protocol for Chemical Synthesis

This protocol describes the synthesis of this compound from 2-Bromo-6-hydroxypyridine.[1][4]

Materials:

-

2-Bromo-6-hydroxypyridine

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Dry Carbon Dioxide (CO₂)

-

Water

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for flash chromatography

-

Petroleum ether

Procedure:

-

Initial Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equivalent) in 20 mL of dry THF.

-

Grignard Reagent Addition: Cool the solution to 0 °C. Add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol, 1.0 equivalent) over a period of 5 minutes.

-

Stirring: Stir the resulting clear solution at 0 °C for an additional 5 minutes.

-

Lithiation: Add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol, 2.0 equivalents) dropwise over 5 minutes, ensuring the temperature is maintained below -20 °C.

-

Stirring: Stir the reaction mixture at this temperature for 30 minutes.

-

Carboxylation: Introduce dry CO₂ (0.20 g, 4.4 mmol, 1.0 equivalent) to the reaction mixture.

-

Warming and Quenching: Allow the mixture to warm to 20 °C over 30 minutes and then quench the reaction with 6 mL of water.

-

Extraction: After stirring for 10 minutes below 20 °C, separate the phases. Extract the aqueous phase one more time with ethyl acetate.

-

Purification: Allow the resulting suspension to reach room temperature and filter it through a 0.5 cm pad of silica gel, eluting with 10 mL of ethyl acetate.

-

Final Isolation: Concentrate the filtrate. Purify the residue by flash chromatography on silica gel using an eluent of petroleum ether/ethyl acetate (10:1) to yield the final product as an off-white solid.

Expected Yield: Approximately 93%.[4]

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Key Applications and Methodologies

The primary utility of this compound stems from its function as a chelating agent and its use in advanced chemical synthesis.

Role as a Chelating Agent

This compound is an effective chelating ligand, capable of forming stable complexes with various metal ions.[2][3] This property is attributed to its ability to engage in N,O-chelation or N,O,O-chelation.[3][4] This makes it a valuable compound in analytical chemistry and for the synthesis of metal complexes with specific properties.[2][8] For instance, it has been used in the preparation of ruthenium(II) complexes.[3][4]

Chelation Mechanism Diagram

Caption: Generalized metal ion chelation by this compound.

Application in C-H Activation Chemistry

Recent research has explored the use of this compound as a cooperating ligand in palladium-mediated C-H activation of arenes.[9] In this context, the deprotonated form acts as a chelating ligand where the pyridone moiety can assist in the C-H bond cleavage, a crucial step in many catalytic cycles for organic synthesis.[9]

Involvement in Biological Pathways

Currently, there is limited specific information in the scientific literature detailing the direct role of this compound as a signaling molecule in cellular pathways. It is recognized as an intermediate in the metabolism of picolinic acid by various microorganisms.[5] Further research is needed to elucidate any potential roles it may play in the cellular signaling of higher organisms.

Conclusion

This compound is a versatile molecule with established utility and significant potential in both synthetic and coordination chemistry. Its well-defined synthesis and potent chelating properties make it a valuable tool for researchers. While its direct biological signaling roles remain an area for future investigation, its application in the development of novel metal complexes and as a cooperating ligand in catalysis highlights its importance in the advancement of chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 6-Hydroxypicolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-hydroxypicolinic acid in various organic solvents. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in publicly accessible literature, this document outlines the established experimental protocols to determine these values. It is intended to be a practical resource for researchers in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound is a derivative of picolinic acid. General sources indicate that it is soluble in water, alcohols, and ether solvents, with a greater solubility in organic solvents than in water.[1][2] A reported value for its solubility in water is 3000 mg/L at 20 °C.[3] Given its aromatic pyridine (B92270) ring and the presence of both a hydroxyl and a carboxylic acid group, this compound can participate in hydrogen bonding, which influences its solubility in different solvents.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific, peer-reviewed quantitative solubility data for this compound in a variety of organic solvents is limited. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvent systems.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental procedures are crucial. The following section details the methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Shake-Flask Method coupled with Gravimetric Analysis, and UV-Vis Spectroscopy.

Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Objective: To determine the equilibrium concentration of this compound in a chosen organic solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solid.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial to avoid disturbing the solid material.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the decomposition point of this compound to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Determine the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the saturated solution used.

-

UV-Vis Spectroscopy Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light and using a pre-established calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent using the shake-flask method as described in the previous protocol (steps 1 and 2).

-

Withdraw and filter a sample of the supernatant as described above.

-

Carefully dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Discovery and history of 6-Hydroxypicolinic acid in scientific research

Abstract

6-Hydroxypicolinic acid, a heterocyclic organic compound, has carved a significant niche in various scientific domains since its early utilization in chemical synthesis. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties, synthesis methodologies, and key experimental protocols. The document highlights its critical role as a chelating agent and as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, complete with detailed procedural outlines and illustrative diagrams to facilitate understanding and application in a laboratory setting.

Introduction and Historical Context

This compound, systematically named 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine (B92270) derivative with the chemical formula C₆H₅NO₃.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows it to exhibit enol-keto tautomerism and act as a potent chelating ligand for various metal ions.

While the precise moment of its initial discovery is not extensively documented in readily available literature, references to its use in chemical synthesis date back to at least 1912, where it was mentioned in the context of producing 2-oxypyrimidine.[2][3] This suggests its presence in the chemical compendium for over a century. More recent history has been defined by its microbiological production, with patents from the early 1990s detailing processes for its synthesis using microorganisms such as Alcaligenes faecalis.[2][4] These biotechnological approaches offered a new avenue for its large-scale production.[2] The latter half of the 20th century and the early 21st century saw a surge in interest in its application as a matrix for MALDI mass spectrometry, particularly for the analysis of oligonucleotides, a role in which it excels due to its ability to promote ionization while minimizing fragmentation.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [1][6] |

| Molecular Weight | 139.11 g/mol | [1][7] |

| CAS Number | 19621-92-2 | [1] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 270 °C (decomposes) | [8] |

| Boiling Point (Predicted) | 436.0 ± 45.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 3.29 ± 0.20 | [8][9] |

| Solubility | Moderately soluble in water | [10] |

| UV λmax | Varies with pH | - |

| Synonyms | 6-Hydroxypyridine-2-carboxylic acid, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, 6-carboxy-2-pyridone | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and microbiological routes.

Chemical Synthesis

A common laboratory-scale synthesis involves the carboxylation of a pyridine derivative.

Materials:

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Dry carbon dioxide (CO₂)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Dissolve 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF in a flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a 2 M solution of i-PrMgCl in THF (1.0 equivalent) to the flask, maintaining the temperature at 0 °C. Stir the resulting clear solution for 5 minutes.

-

Add a 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) dropwise, ensuring the temperature remains below 20 °C. Stir the mixture for 30 minutes.

-

Introduce dry CO₂ (1.0 equivalent) to the reaction mixture.

-

Allow the mixture to warm to 20 °C over 30 minutes and then quench the reaction by adding water.

-

Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.

-

Filter the resulting suspension through a pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as an off-white solid.

Microbiological Synthesis

Microbiological production offers an alternative, often more environmentally friendly, route to this compound. Several microorganisms, including strains of Alcaligenes, Pseudomonas, and Bacillus, are capable of hydroxylating picolinic acid or converting 2-cyanopyridine (B140075) to the desired product.[3][4][13]

Materials:

-

Culture of Alcaligenes faecalis (e.g., DSM 6269)

-

Mineral salts medium

-

Sodium picolinate (B1231196)

-

Fermenter

-

Sulfuric acid

Procedure: [2]

-

Maintain a culture of Alcaligenes faecalis on a mineral salts medium agar (B569324) plate containing sodium picolinate as the sole carbon source.

-

Grow a preculture in a liquid mineral salts medium supplemented with sodium picolinate.

-

Inoculate a fermenter containing the mineral salts medium and sodium picolinate with the preculture.

-

Control the pH of the fermentation broth using a solution of picolinic acid.

-

Monitor the biotransformation process, following the consumption of picolinic acid and the accumulation of this compound.

-

Once the reaction is complete, acidify the cell-free fermentation broth to a pH of 1.5 with sulfuric acid to precipitate the this compound.

-

Collect the crystalline product by filtration.

Key Applications and Experimental Protocols

Chelating Agent

The arrangement of the hydroxyl and carboxyl groups in this compound makes it an effective bidentate chelating agent for a variety of metal ions.[8][9] This property is exploited in analytical chemistry and has potential applications in drug delivery and material science.[8]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate

-

This compound

-

3-Picoline

-

Water

Procedure: [14]

-

Prepare an initial complex, [Cu(6-OHpic)₂(H₂O)₂], by reacting copper(II) sulfate pentahydrate with this compound in an acidic aqueous solution (pH 1).

-

Recrystallize the initial complex from 3-picoline. The coordinated water molecules will be substituted by 3-picoline molecules, leading to the formation of [Cu(6-OHpic)₂(3-pic)₂].

-

Characterize the resulting complex using techniques such as IR spectroscopy and thermal analysis.

MALDI Mass Spectrometry Matrix

This compound is widely used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.[5] It facilitates the "soft" ionization of these large biomolecules, minimizing fragmentation and leading to clearer mass spectra.

Materials:

-

3-Hydroxypicolinic acid (3-HPA)

-

Diammonium citrate (B86180) (DAC)

-

Deionized water

-

Acetonitrile (ACN)

-

Oligonucleotide sample

-

MALDI target plate

Procedure: [15]

-

Prepare a DAC solution: Dissolve diammonium citrate in deionized water to a concentration of 1 mg/mL.

-

Prepare the 3-HPA/DAC matrix solution: Dissolve 15 mg of 3-hydroxypicolinic acid in 1 mL of the DAC solution. Vortex to mix thoroughly.

-

Prepare the oligonucleotide sample: Dissolve the oligonucleotide sample in water to a concentration of approximately 500 fmol/µL.

-

Spotting the matrix: Transfer 1 µL of the 3-HPA/DAC matrix solution onto a position on the MALDI target plate and allow it to air dry completely.

-

Spotting the sample: Transfer 1 µL of the oligonucleotide sample solution onto the dried matrix spot and allow it to air dry completely.

-

The prepared target is now ready for analysis in a MALDI-TOF mass spectrometer.

Conclusion

This compound is a versatile molecule with a rich history and a broad range of applications in modern scientific research. From its early use in organic synthesis to its indispensable role in the analysis of biomolecules by mass spectrometry, it continues to be a compound of significant interest. Its properties as a chelating agent also open up avenues for its use in coordination chemistry and materials science. This technical guide has provided a comprehensive overview of its discovery, synthesis, and key applications, offering detailed protocols to aid researchers in their work with this valuable compound. Further research into its biological activities and potential therapeutic applications may yet unveil new and exciting roles for this compound.

References

- 1. This compound | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0498316A1 - Microbiological process for the production of this compound - Google Patents [patents.google.com]

- 3. EP0504818A2 - Microbiological process for the preparation of 6-hydroxy picolinic acid - Google Patents [patents.google.com]

- 4. CA2060534C - Microbiological process for the production of this compound - Google Patents [patents.google.com]

- 5. analusis.edpsciences.org [analusis.edpsciences.org]

- 6. echemi.com [echemi.com]

- 7. 6-ヒドロキシピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. CAS 19621-92-2: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound | 19621-92-2 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. IL101256A - Microbiological process for producing this compound from 2-cyanopyridine - Google Patents [patents.google.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

A Deep Dive into 6-Hydroxypicolinic Acid: A Theoretical and Computational Perspective

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypicolinic acid (6-HPA), a pyridine (B92270) derivative, has garnered significant interest in various scientific domains due to its intriguing chemical properties and potential biological activities. Its structural features, particularly the presence of a carboxylic acid and a hydroxyl group on the pyridine ring, give rise to fascinating phenomena such as keto-enol tautomerism and intramolecular proton transfer (IPT). These characteristics, coupled with its ability to act as a chelating agent, make 6-HPA a molecule of interest in fields ranging from coordination chemistry to drug design.[1]

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing computational methodologies, and visualizing complex molecular processes.

Molecular Properties and Tautomerism

A central feature of this compound is its existence in two tautomeric forms: the enol form (6-hydroxypyridine-2-carboxylic acid) and the keto form (6-oxo-1,6-dihydropyridine-2-carboxylic acid).[2][3] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and energetic landscapes of these tautomers.

Energetics of Tautomerization

DFT calculations have consistently shown that the keto tautomer is more stable than the enol form in both the gas phase and in various solvents.[1] The energy difference between the two tautomers is influenced by the polarity of the solvent, with the keto form being further stabilized in more polar environments.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) |

|---|---|

| Enol | 4.68 |

| Keto | 0.00 |

The intramolecular proton transfer (IPT) from the enol to the keto form proceeds through a transition state, the energy of which has also been computationally determined. The barrier for this transfer is significant, suggesting that both tautomers can coexist, although the equilibrium lies heavily towards the keto form.

Dimerization

In addition to intramolecular processes, this compound can form intermolecular hydrogen-bonded dimers. Computational studies have investigated the stability of these dimers for both the enol and keto tautomers, revealing that the stability is directly related to the distance of the intermolecular hydrogen bonds and the electrostatic potential of the interacting monomers.

Computational Data

The following tables summarize key quantitative data obtained from DFT calculations on the enol and keto tautomers of this compound. These calculations were typically performed using the B3LYP functional with the 6-31++G(d) or a similar basis set.

Table 1: Calculated Electronic Properties

| Property | Enol Tautomer | Keto Tautomer |

| HOMO Energy (eV) | -6.53 | -6.41 |

| LUMO Energy (eV) | -1.25 | -1.52 |

| HOMO-LUMO Gap (eV) | 5.28 | 4.89 |

| Dipole Moment (Debye) | 3.21 | 5.89 |

Table 2: Selected Optimized Bond Lengths (Å)

| Bond | Enol Tautomer | Keto Tautomer |

| C2-C3 | 1.412 | 1.425 |

| C3-C4 | 1.385 | 1.371 |

| C4-C5 | 1.401 | 1.418 |

| C5-C6 | 1.378 | 1.453 |

| N1-C2 | 1.345 | 1.381 |

| N1-C6 | 1.351 | 1.392 |

| C2-C7 (Carboxyl) | 1.489 | 1.481 |

| C6-O (Hydroxy/Keto) | 1.342 | 1.241 |

Table 3: Selected Optimized Bond Angles (°)

| Angle | Enol Tautomer | Keto Tautomer |

| C6-N1-C2 | 121.5 | 122.8 |

| N1-C2-C3 | 120.1 | 118.9 |

| C2-C3-C4 | 119.8 | 120.3 |

| C3-C4-C5 | 118.9 | 118.7 |

| C4-C5-C6 | 119.6 | 118.2 |

| C5-C6-N1 | 120.1 | 121.1 |

| N1-C2-C7 | 115.2 | 115.9 |

| C3-C2-C7 | 124.7 | 125.2 |

| C5-C6-O | 120.5 | 123.4 |

| N1-C6-O | 119.4 | 125.5 |

Table 4: Calculated Vibrational Frequencies (cm⁻¹, selected modes)

| Vibrational Mode | Enol Tautomer (cm⁻¹) | Keto Tautomer (cm⁻¹) |

| O-H Stretch (Carboxyl) | 3580 | 3575 |

| N-H Stretch | - | 3450 |

| C=O Stretch (Carboxyl) | 1750 | 1735 |

| C=O Stretch (Keto) | - | 1660 |

| C=C/C=N Ring Stretch | 1610, 1580 | 1620, 1590 |

| O-H Bend (Carboxyl) | 1420 | 1415 |

| C-O Stretch (Hydroxy) | 1280 | - |

Experimental Protocols

This section details the generalized computational methodologies employed in the theoretical studies of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are the cornerstone of theoretical investigations into the properties of 6-HPA. A typical workflow for these calculations is as follows:

-

Structure Preparation: The initial 3D structures of the enol and keto tautomers of 6-HPA are built using molecular modeling software.

-

Method and Basis Set Selection: The level of theory is chosen. A widely used and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set such as 6-31++G(d,p).[4] This provides a good balance between accuracy and computational cost.

-

Geometry Optimization: The initial structures are optimized to find the lowest energy conformation on the potential energy surface. This step is crucial for obtaining accurate structural parameters.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculation: Various electronic properties, such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential, are calculated from the optimized wavefunction.

-

Solvation Effects: To model the behavior in solution, the conductor-like polarizable continuum model (CPCM) or a similar implicit solvation model is often employed.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. While specific docking studies on 6-HPA are limited in the public domain, the general protocol is well-established and can be applied to investigate its potential as a drug candidate.

-

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The 3D structure of 6-HPA is prepared and its rotatable bonds are defined.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.[1][5][6][7]

-

Analysis of Results: The resulting binding poses are analyzed based on their predicted binding affinity (scoring function) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Potential Applications in Drug Development

The structural and electronic properties of this compound suggest its potential as a scaffold in drug discovery. Its ability to chelate metal ions is particularly relevant, as many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), have metal ions in their active sites.[8][9][10][11][12][13] By targeting these metalloenzymes, 6-HPA derivatives could be developed as inhibitors for various diseases, including cancer.

Furthermore, the picolinic acid moiety is a known pharmacophore that can interact with various biological targets. For instance, some picolinic acid derivatives have shown activity against DNA gyrase, a key bacterial enzyme, suggesting a potential avenue for antibiotic development.[2][14][15][16]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 6-HPA-based drug, based on the known roles of picolinic acid derivatives and metalloenzyme inhibition.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties of this compound. DFT calculations have successfully characterized its tautomeric equilibrium, intramolecular proton transfer, and dimerization, while also providing a wealth of quantitative data on its structural and electronic properties. Although specific molecular docking studies on 6-HPA are not yet widely reported, the established computational protocols and the inherent chemical features of the molecule strongly suggest its potential as a versatile scaffold for the design of novel therapeutic agents. Further computational and experimental investigations are warranted to fully explore the biological activities and therapeutic potential of this intriguing molecule.

References

- 1. m.youtube.com [m.youtube.com]

- 2. revues.imist.ma [revues.imist.ma]

- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Hydroxypicolinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxypicolinic acid (CAS No. 19621-92-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.56 | dd | 8.9, 7.0 | H-4 |

| 6.97 | d | 6.8 | H-5 |

| 6.65 | d | 9.0 | H-3 |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule, showing six distinct carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| 163.28 | C-2 (Carboxylic Acid) |

| 162.67 | C-6 |

| 140.51 | C-4 |

| 137.97 | C-5 |

| 123.88 | C-3 |

| 110.42 | C-2 (Pyridine Ring) |

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Due to its existence as a hydrogen-bonded dimer in the solid state, the hydroxyl stretch of the carboxylic acid is typically observed as a very broad band.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Medium | C=C and C=N stretching vibrations (Pyridine ring) |

| ~1320-1210 | Medium | C-O stretch (Carboxylic acid) |

| ~950-910 | Broad, Medium | O-H bend (out-of-plane) |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR).

UV-Vis Spectroscopy

UV-Vis spectroscopy of this compound reveals absorption bands characteristic of its conjugated aromatic system. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and pH. As a pyridine derivative, it is expected to exhibit multiple absorption bands in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |

| Data Not Available | Data Not Available | Data Not Available |

Further experimental studies are required to determine the precise λmax and molar absorptivity values in various solvents.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The spectrum is then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the KBr pellet method, a small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press for analysis. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1-1 AU). The spectrum is recorded against a solvent blank in a quartz cuvette.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

References

Potential Biological Activities of 6-Hydroxypicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypicolinic acid, a pyridine (B92270) carboxylic acid derivative, and its analogs have garnered interest in medicinal chemistry due to their diverse biological activities. The presence of the hydroxyl and carboxylic acid functional groups on the pyridine ring allows for a variety of chemical modifications, leading to the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, as well as visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

While extensive research on the anticancer properties of a wide array of this compound derivatives is still emerging, studies on related picolinic acid derivatives suggest potential mechanisms of action. One study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells (A549) with an IC50 value of 99.93 µM[1]. This pro-apoptotic activity was linked to the activation of caspases 3, 4, and 9, and the release of smac/DIABLO from the mitochondria, suggesting the involvement of the intrinsic apoptotic pathway[1].

The general mechanism of apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, which then activate caspase-9.

Quantitative Anticancer Data

Currently, there is a limited amount of publicly available quantitative data specifically for the anticancer activity of a broad range of this compound derivatives. The following table includes data for a related picolinic acid derivative to illustrate the type of data generated in such studies.

| Compound | Cell Line | Activity | IC50 (µM) | Citation |

| Picolinic acid derivative 5 | A549 (Lung Cancer) | Cytotoxic | 99.93 | [1] |

Antimicrobial Activity

The antimicrobial potential of picolinic acid and its metal complexes has been documented, suggesting that derivatives of this compound may also exhibit antibacterial and antifungal properties. The mechanism of action for many antimicrobial agents involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Data

Specific minimum inhibitory concentration (MIC) values for a wide range of this compound derivatives against various bacterial and fungal strains are not extensively reported in the available literature. The following table is presented as a template for how such data would be structured.

| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Citation |

| Derivative X | Staphylococcus aureus | - | - | - |

| Derivative Y | Escherichia coli | - | - | - |

| Derivative Z | - | Candida albicans | - | - |

Antiviral Activity

Picolinic acid has been reported to exhibit broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[2][3][4][5] The primary mechanism of action is the inhibition of viral entry into the host cell by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion.[2][3][4][5] This suggests that derivatives of this compound could also be explored for their antiviral potential. A patent application has been filed for the use of picolinic acid and its derivatives for inhibiting the entry of enveloped viruses into host cells.[6]

Quantitative Antiviral Data

| Compound | Virus | Cell Line | Activity | EC50 (µM) | Citation |

| Derivative A | Influenza A Virus | MDCK | Viral Entry Inhibition | - | - |

| Derivative B | SARS-CoV-2 | Vero E6 | Viral Replication Inhibition | - | - |

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of N-Substituted 6-Hydroxypicolinamides:

A novel synthetic route to N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide has been developed, involving a telescoped one-pot process that includes the formation of an acyl chloride intermediate, a base-free Schotten–Baumann reaction for amidation, and a self-catalyzed Ullmann-type hydroxylation.[7]

-

Step 1: Acyl Chloride Formation: 6-Chloropicolinic acid is converted to its corresponding acyl chloride using oxalyl chloride in the presence of a catalytic amount of DMF in toluene.[7]

-

Step 2: Amidation: The freshly prepared acyl chloride solution is then reacted with the desired amine (e.g., 2,6-dimethylaniline) in the presence of a base like DIPEA to form the amide.[7]

-

Step 3: Hydroxylation: The final step involves a copper-catalyzed Ullmann-type hydroxylation to replace the chloro group with a hydroxyl group, yielding the N-substituted 6-hydroxypicolinamide.[7]

General Procedure for the Synthesis of this compound Esters:

Ester derivatives can be synthesized through the reaction of this compound with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid, and heat. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours.[8]

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[8]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[13][16]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13]

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).[14]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Caption: Inhibition of enveloped virus entry by a picolinic acid derivative.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and antiviral activities. While current research provides a foundational understanding of the biological activities of the parent picolinic acid and some of its derivatives, further extensive studies are required to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area, ultimately contributing to the discovery of new and effective therapeutic agents.

References

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 6. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Hydroxypicolinic Acid: Commercial Availability, Purity Assessment, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypicolinic acid, a derivative of picolinic acid, is a versatile organic compound with significant applications in coordination chemistry, materials science, and increasingly, in the pharmaceutical and life sciences sectors.[1][2] Its ability to act as a chelating agent for various metal ions has made it a valuable building block in the synthesis of novel metal complexes with potential therapeutic properties.[1][3] This technical guide provides an in-depth overview of the commercial availability of this compound, its various purity grades, methodologies for its quality assessment, and a summary of its current and potential applications in research and drug development.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of chemical suppliers, catering to different research and development needs. The purity of the compound is a critical factor for its application, especially in drug development and sensitive biological assays. Purity grades typically range from 95% to over 99%. Below is a summary of some of the key commercial suppliers and their offered purity grades for this compound.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | 95% | - |

| Tokyo Chemical Industry (TCI) | >97.0% (by Titration) | - |

| LEAP CHEM | 99% | Industrial Grade |

| ChemicalBook Suppliers | 99.00% | Various suppliers listed |

| LookChem | Not specified | - |

| CymitQuimica | >97.0% (T) | - |

Experimental Protocols for Purity Determination

Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results. While supplier-provided Certificates of Analysis (CoAs) offer initial quality metrics, independent verification is often necessary. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and acid-base titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. A reverse-phase HPLC method is typically suitable for an organic acid like this compound.

Illustrative Protocol (General Method):

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to ensure good separation of the main peak from any impurities.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance, typically determined by a UV scan.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.

Illustrative Protocol (General Method):

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Accurately weigh a precise amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O).

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

-

Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[4]

Acid-Base Titration

As a carboxylic acid, the purity of this compound can be determined by a straightforward acid-base titration with a standardized solution of a strong base.

Illustrative Protocol (General Method):

-

Reagents: A standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M), a suitable indicator (e.g., phenolphthalein), and deionized water.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Add a few drops of the indicator to the solution.

-

Titrate the this compound solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change.

-

Record the volume of NaOH solution used.

-

-

Calculation: The purity of the this compound can be calculated based on the stoichiometry of the acid-base reaction, the concentration of the NaOH solution, the volume of NaOH used, and the initial mass of the this compound sample.[5]

Quality Control Workflow

A robust quality control workflow is essential for ensuring the consistency and reliability of this compound used in research and development. The following diagram illustrates a typical workflow.

Applications in Research and Drug Development

The primary utility of this compound in a research context stems from its role as a chelating ligand.[1] Its ability to form stable complexes with a variety of metals has led to its use in the synthesis of novel compounds with potential applications in catalysis and materials science.[1]

In the realm of drug development, picolinic acid and its derivatives have shown a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[6] Specifically, this compound is utilized in the preparation of ruthenium(II) complexes, which are a class of compounds being investigated for their anticancer properties.[1] The chelation of the metal by this compound can influence the pharmacological properties of the resulting complex, such as its stability, solubility, and interaction with biological targets.[3]

While the direct modulation of specific signaling pathways by this compound is not yet well-defined in the scientific literature, the broader class of picolinic acid derivatives has been shown to influence cellular processes. For instance, picolinic acid itself can affect cell growth and has been shown to interact with mechanisms that may involve NAD+.[7] Furthermore, some derivatives of picolinic acid have been investigated for their ability to induce apoptosis in cancer cells through pathways such as the endoplasmic reticulum stress pathway.[8] The metal complexes of ligands similar to this compound are known to exert their anticancer effects by interacting with DNA or by modulating key signaling pathways involved in cell proliferation and survival.[3]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by metal complexes derived from this compound, based on the known mechanisms of similar compounds.

Conclusion

This compound is a readily available chemical building block with significant potential, particularly in the development of novel metallodrugs for therapeutic applications. Its utility is, however, contingent on a thorough understanding and verification of its purity. While standardized, detailed analytical protocols for this specific compound are not widely published, established methods for similar carboxylic acids, such as HPLC, qNMR, and acid-base titration, can be readily adapted. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their mechanisms of action and to identify the specific signaling pathways they modulate, which will be crucial for advancing their development as potential therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 19621-92-2 [chemicalbook.com]

- 3. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. Control of growth by picolinic acid: Differential response of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

Safety and handling precautions for 6-Hydroxypicolinic acid in the lab

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 6-Hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for laboratory personnel. It includes detailed physicochemical properties, hazard classifications, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols.

Physicochemical and Hazard Identification

This compound (6-HPA), also known as 6-Hydroxypyridine-2-carboxylic acid, is a picolinic acid derivative. It is a solid, appearing as a yellow to brown powder, and is recognized for its ability to act as a chelating ligand.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₃ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Melting Point | ~270 °C (decomposes) | [1][4] |

| Boiling Point | 436 °C at 760 mmHg | [1] |

| Flash Point | 217.5 °C | [1] |

| Water Solubility | 3,000 mg/L at 20 °C | [5] |

| pKa | 3.29 ± 0.20 (Predicted) | [1] |

| Appearance | Yellow to brown powder | [1] |

Hazard Classification and Safety

This compound is classified as hazardous.[6] The GHS hazard classifications are summarized in Table 2. It is crucial to be aware of these hazards before handling the substance.

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation | [6][7] |

| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation | [6][7] |

| Acute oral toxicity | Category 4: Harmful if swallowed | [6] |

| Acute dermal toxicity | Category 4: Harmful in contact with skin | [6] |

| Acute inhalation toxicity | Category 4: Harmful if inhaled | [6] |

Hazard Statements: H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[7]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before starting any procedure. The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

-

Skin Protection: Wear protective gloves (chemical-resistant) and a lab coat.[5][8] For larger quantities or where there is a risk of significant exposure, impervious clothing should be worn.[5]

-

Respiratory Protection: Use in a well-ventilated area.[5] If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[6]

Handling Procedures

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling.[5]

-

Use only in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Storage

-

Store locked up.[5]

Emergency Procedures

In the event of an exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][9][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in section 2.1. Avoid breathing dust.[5][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][10]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][10] Clean the affected area thoroughly.

Experimental Protocols

The following protocols are provided as examples of the use of this compound in a laboratory setting.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-Bromo-6-hydroxypyridine (B114848) and carbon dioxide.[1][5]

Materials:

-

2-Bromo-6-hydroxypyridine

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-